(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLOROPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic molecule that features a thiazinane ring, a benzodioxole moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLOROPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine under acidic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts acylation reaction using a benzodioxole derivative and an acyl chloride.
Substitution Reactions: The chlorophenyl and phenylimino groups are introduced through nucleophilic substitution reactions using appropriate halides and amines.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazinane and benzodioxole derivatives in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the design of analogs with improved biological activity and reduced toxicity.
Industry
In the industrial sector, the compound is explored for its use in the synthesis of advanced materials. Its unique structural properties make it suitable for applications in material science, including the development of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLOROPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The benzodioxole moiety is known to interact with aromatic amino acids in proteins, while the thiazinane ring can form hydrogen bonds with polar residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLOROPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
- **(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-BROMOPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
- **(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
Uniqueness
The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLOROPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups and structural features. The presence of the benzodioxole moiety, chlorophenyl group, and thiazinane ring in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H20ClN3O4S |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H20ClN3O4S/c26-17-5-4-8-19(12-17)27-24(31)22-13-23(30)29(25(34-22)28-18-6-2-1-3-7-18)14-16-9-10-20-21(11-16)33-15-32-20/h1-12,22H,13-15H2,(H,27,31) |
InChI Key |
XTXAJMHFJUMVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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